Cas no 1521891-48-4 (Benzene, 4-(chloromethoxy)-1,2-difluoro-)

Benzene, 4-(chloromethoxy)-1,2-difluoro-, is a fluorinated aromatic compound featuring both chloroalkoxy and difluoro substituents on the benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex fluorinated molecules. The presence of the chloromethoxy group enhances its utility in nucleophilic substitution reactions, while the difluoro substitution pattern contributes to electronic modulation and steric effects. This compound is well-suited for applications in pharmaceuticals, agrochemicals, and advanced materials, where precise functionalization is required. Its stability under standard conditions ensures ease of handling and storage in synthetic workflows.
Benzene, 4-(chloromethoxy)-1,2-difluoro- structure
1521891-48-4 structure
Product Name:Benzene, 4-(chloromethoxy)-1,2-difluoro-
CAS No:1521891-48-4
MF:C7H5ClF2O
MW:178.563808202744
CID:5263457
Update Time:2025-06-11

Benzene, 4-(chloromethoxy)-1,2-difluoro- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 4-(chloromethoxy)-1,2-difluoro-
    • Inchi: 1S/C7H5ClF2O/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3H,4H2
    • InChI Key: ACYJZMMNXFYGHV-UHFFFAOYSA-N
    • SMILES: C1(F)=CC=C(OCCl)C=C1F

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Additional information on Benzene, 4-(chloromethoxy)-1,2-difluoro-

Introduction to Benzene, 4-(chloromethoxy)-1,2-difluoro- (CAS No. 1521891-48-4)

Benzene, 4-(chloromethoxy)-1,2-difluoro- (CAS No. 1521891-48-4) is a multifaceted compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various areas, including drug discovery and materials science. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and recent research advancements related to this compound.

The molecular structure of Benzene, 4-(chloromethoxy)-1,2-difluoro- is particularly noteworthy. The presence of a chloromethoxy group at the para position and difluoro substitution at the ortho positions imparts distinct chemical and physical properties to the molecule. These substituents influence the compound's reactivity, solubility, and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.

In terms of synthesis, several methods have been reported for the preparation of Benzene, 4-(chloromethoxy)-1,2-difluoro-. One common approach involves the reaction of 4-chloromethylbenzene with difluorobenzene in the presence of a suitable catalyst. This method offers high yields and good selectivity, making it a preferred choice for industrial-scale production. Recent advancements in catalytic systems have further optimized this process, reducing reaction times and improving overall efficiency.

The chemical properties of Benzene, 4-(chloromethoxy)-1,2-difluoro- are diverse and intriguing. It exhibits excellent solubility in organic solvents such as dichloromethane and acetonitrile, which facilitates its use in various chemical reactions. The compound's reactivity is influenced by its electronic structure; the electron-withdrawing nature of the fluoro groups enhances the electrophilicity of the chloromethyl group, making it an excellent substrate for nucleophilic substitution reactions.

In pharmaceutical research, Benzene, 4-(chloromethoxy)-1,2-difluoro- has shown promise as a building block for the synthesis of novel drugs. Its unique structural features allow for the introduction of functional groups that can modulate biological activity. For instance, recent studies have explored its use in the development of anti-cancer agents and anti-inflammatory drugs. The ability to fine-tune the properties of these derivatives through strategic modifications has opened new avenues for drug discovery.

From a materials science perspective, Benzene, 4-(chloromethoxy)-1,2-difluoro- has potential applications in the design of advanced materials with tailored properties. Its fluorinated nature imparts hydrophobicity and chemical stability to polymers and coatings derived from this compound. Researchers have also investigated its use in the synthesis of liquid crystals and other functional materials with unique optical and electronic properties.

Recent research has shed light on the environmental impact and safety profile of Benzene, 4-(chloromethoxy)-1,2-difluoro-. Studies have shown that it is relatively stable under ambient conditions but may degrade under certain environmental conditions. Efforts are ongoing to develop more sustainable synthesis methods that minimize waste generation and reduce environmental impact.

In conclusion, Benzene, 4-(chloromethoxy)-1,2-difluoro- (CAS No. 1521891-48-4) is a versatile compound with a wide range of applications in organic chemistry and pharmaceutical research. Its unique structural features make it an attractive intermediate for the synthesis of complex molecules with diverse functionalities. As research continues to advance in this area, we can expect to see new developments that further expand its utility and potential impact on various scientific fields.

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